6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxamide
Description
6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxamide (IUPAC name: 6-(difluoromethyl)-4-oxo-1H-pyridine-2-carboxamide; CAS No. 1229624-71-8) is a fluorinated pyranone derivative with the molecular formula C₇H₅F₂N₂O₂ and a molecular weight of 188.13 g/mol . The compound features a difluoromethyl group at the 6-position of the pyran ring, which is strategically positioned to influence electronic, steric, and pharmacokinetic properties.
Properties
Molecular Formula |
C7H5F2NO3 |
|---|---|
Molecular Weight |
189.12 g/mol |
IUPAC Name |
6-(difluoromethyl)-4-oxopyran-2-carboxamide |
InChI |
InChI=1S/C7H5F2NO3/c8-6(9)4-1-3(11)2-5(13-4)7(10)12/h1-2,6H,(H2,10,12) |
InChI Key |
IEQNEIVMJBHHKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=CC1=O)C(=O)N)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxamide typically involves the introduction of the difluoromethyl group into the pyran ring. One common method is the difluoromethylation of pyran derivatives using difluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield difluoromethyl ketones, while reduction can produce alcohols .
Scientific Research Applications
6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s activity and physicochemical properties are influenced by substituents on the pyran ring. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
Lipophilicity and Solubility :
- Synthetic Accessibility: Amide derivatives of pyranones (e.g., 8c) are synthesized using TBTU/NMM coupling agents, suggesting similar routes for the target compound . Fluorinated analogs require specialized fluorinating agents, increasing synthetic complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
